molecular formula C14H21N B13601486 1-[1-(2-Phenylethyl)cyclopentyl]methanamine

1-[1-(2-Phenylethyl)cyclopentyl]methanamine

Cat. No.: B13601486
M. Wt: 203.32 g/mol
InChI Key: JHHLJOIMNMOICS-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)cyclopentyl]methanamine is an organic compound belonging to the class of aralkylamines These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenylethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aralkylamines.

Scientific Research Applications

1-[1-(2-Phenylethyl)cyclopentyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: Similar structure but with a piperidine ring instead of a cyclopentyl ring.

    1-(1-phenylcyclopentyl)methylamine: Similar structure but with a phenyl group directly attached to the cyclopentyl ring.

Uniqueness

1-[1-(2-Phenylethyl)cyclopentyl]methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the cyclopentyl and phenylethyl groups contributes to its versatility and potential for various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[1-(2-phenylethyl)cyclopentyl]methanamine

InChI

InChI=1S/C14H21N/c15-12-14(9-4-5-10-14)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2

InChI Key

JHHLJOIMNMOICS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CC=CC=C2)CN

Origin of Product

United States

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